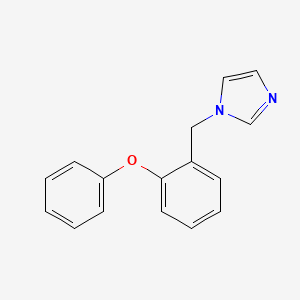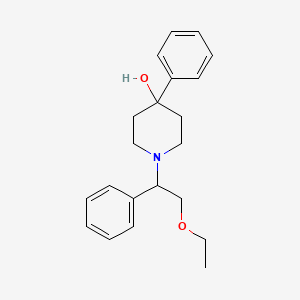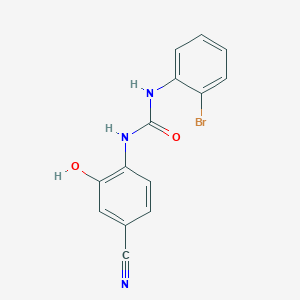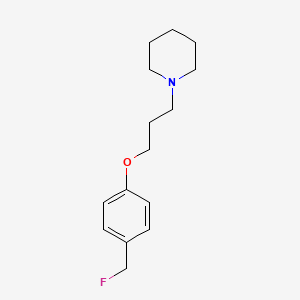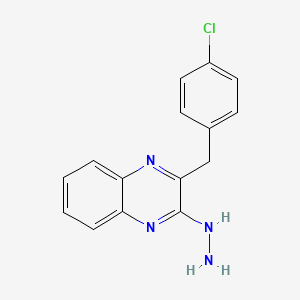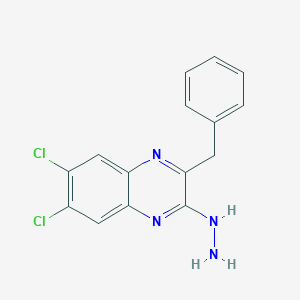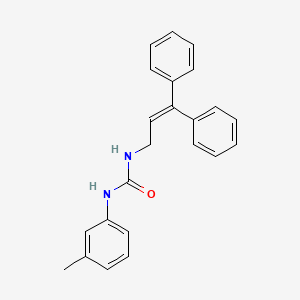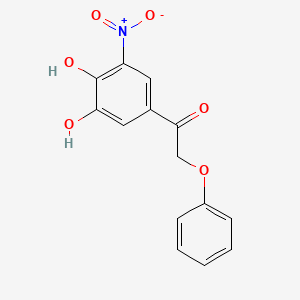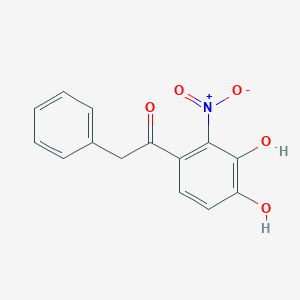
1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound has a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol . It is known for its unique chemical structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone typically involves the nitration of 3,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl groups. The resulting nitro compound is then subjected to Friedel-Crafts acylation in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes like catechol O-methyltransferase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, as an inhibitor of catechol O-methyltransferase, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can affect neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
4-nitrobenzophenone: Contains a nitro group but lacks hydroxyl groups, limiting its potential for hydrogen bonding and antioxidant activity.
3,4-dihydroxybenzophenone: Contains hydroxyl groups but lacks a nitro group, affecting its electronic properties and reactivity.
Uniqueness
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct electronic and steric properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a versatile molecule for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO5/c16-11-7-6-10(13(14(11)18)15(19)20)12(17)8-9-4-2-1-3-5-9/h1-7,16,18H,8H2 |
Clé InChI |
WQKGHRQZAOQUHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




